molecular formula C26H18ClFN4O4 B589231 (E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide CAS No. 915945-39-0

(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide

Cat. No. B589231
M. Wt: 504.902
InChI Key: MDHUGAXFJCJVGE-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains an ethoxy group, a phthalimidyl group, an anilino group, a chloro and fluoro-substituted phenyl group, and a cyano group attached to a propenamide backbone. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate precursors, followed by functional group transformations.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The electron-withdrawing cyano group and electron-donating anilino and ethoxy groups could potentially influence the compound’s reactivity and stability.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the cyano group could undergo addition reactions, and the anilino group could participate in substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar nature of its functional groups, and its stability could be influenced by the electron-withdrawing and electron-donating properties of these groups.


Safety And Hazards

Without specific data, it’s hard to provide detailed information about the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Future research on this compound could involve exploring its reactivity, stability, and potential applications. If it’s intended for use as a drug, studies could be conducted to investigate its pharmacological activity, toxicity, and potential therapeutic effects.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxoisoindol-2-yl)-3-ethoxyanilino]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O4/c1-2-36-23-12-16(8-10-22(23)32-25(34)18-5-3-4-6-19(18)26(32)35)30-14-15(13-29)24(33)31-17-7-9-21(28)20(27)11-17/h3-12,14,30H,2H2,1H3,(H,31,33)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHUGAXFJCJVGE-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747743
Record name (2E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxyanilino]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide

CAS RN

915945-39-0
Record name (2E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxyanilino]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.